molecular formula C20H24ClNO B039422 2-(3-Chlorophenyl)-4-(2-methyl-1-phenylpropan-2-yl)morpholine CAS No. 119491-62-2

2-(3-Chlorophenyl)-4-(2-methyl-1-phenylpropan-2-yl)morpholine

Cat. No.: B039422
CAS No.: 119491-62-2
M. Wt: 329.9 g/mol
InChI Key: WVZRWNPPXYLQBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Morpholine as a Privileged Structure

The concept of privileged structures in medicinal chemistry was first articulated by Ben Evans, who recognized the potential of certain regularly occurring structural motifs as templates for derivatization to discover novel ligands for binding to proteins. This foundational work established the theoretical framework that would later position morpholine as one of the most significant heterocyclic scaffolds in pharmaceutical research. The morpholine ring has since been characterized as a versatile and readily accessible synthetic building block, easily introduced as an amine reagent or constructed according to a variety of available synthetic methodologies.

Morpholine represents a heterocycle featured in numerous approved and experimental drugs as well as bioactive molecules, employed extensively in medicinal chemistry for its advantageous physicochemical, biological, and metabolic properties. The structural characteristics that define morpholine as a privileged scaffold include its six-membered ring structure containing one nitrogen atom and five carbon atoms, which contributes to diverse chemical reactivity and biological activity. This heterocyclic framework provides a well-balanced lipophilic-hydrophilic profile, reduced proton dissociation constant values, and chairlike flexible conformation that enhances its utility as a pharmaceutical scaffold.

The historical trajectory of morpholine research demonstrates its evolution from a simple heterocyclic building block to a sophisticated pharmacophore capable of modulating pharmacokinetic and pharmacodynamic properties. Research has established that morpholine derivatives possess the capacity to enhance potency through molecular interactions, act as scaffolds directing appendages in optimal positions, and improve overall pharmacokinetic profiles, specifically relating to half-life and distribution in central nervous system tissues. The morpholine ring has been recognized as providing crucial cation-pi interactions with target proteins while serving as a platform for optimizing stereochemical aspects of potency.

Emergence of 2-(3-Chlorophenyl)-4-(2-methyl-1-phenylpropan-2-yl)morpholine in Research

The specific compound this compound has emerged within the broader context of morpholine derivative research as a representative example of strategically substituted heterocyclic compounds. This compound, bearing the Chemical Abstracts Service registry number 119491-62-2, represents a sophisticated application of the morpholine scaffold incorporating both chlorinated aromatic substitution and branched aliphatic functionality.

The development of this particular morpholine derivative reflects the systematic approach to structure-activity relationship optimization that has characterized modern medicinal chemistry research. The compound features a 3-chlorophenyl substituent at the 2-position of the morpholine ring, combined with a 2-methyl-1-phenylpropan-2-yl group at the 4-position, creating a complex three-dimensional architecture that exemplifies the strategic manipulation of privileged structures. This substitution pattern demonstrates the application of established principles in heterocyclic chemistry, where electron-withdrawing chlorine substitution is combined with lipophilic aromatic and aliphatic components to optimize molecular properties.

Research into this compound has been facilitated by established synthetic methodologies for morpholine derivatives, which can be achieved through several approaches including nucleophilic substitution reactions and cyclization procedures. The synthesis of this compound involves reactions of morpholine with chlorinated phenyl compounds, representing the application of well-established heterocyclic chemistry principles to create novel bioactive molecules.

Classification and Nomenclature in Academic Literature

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, with the morpholine ring serving as the parent structure. The compound is classified within the morpholine derivatives family, specifically as a 2,4-disubstituted morpholine featuring aryl and alkyl substituents. Alternative nomenclature systems have identified this compound as 4-tert-butyl-2-(3-chlorophenyl)-2-(phenylethyl)-morpholine, reflecting different approaches to describing the complex substitution pattern.

The molecular formula C₂₀H₂₄ClNO indicates the presence of twenty carbon atoms, twenty-four hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom, confirming the structural complexity of this morpholine derivative. The molecular weight of 329.86400 grams per mole positions this compound within the typical range for small molecule pharmaceutical candidates, while maintaining the drug-like properties associated with morpholine-containing structures.

Table 1: Physical and Chemical Properties of this compound

Property Value Reference
Chemical Abstracts Service Number 119491-62-2
Molecular Formula C₂₀H₂₄ClNO
Molecular Weight 329.86400 g/mol
Density 1.131 g/cm³
Boiling Point 433.2°C at 760 mmHg
Flash Point 215.8°C
Exact Mass 329.15500
Topological Polar Surface Area 12.47000
Logarithm of Partition Coefficient 4.67250
Vapour Pressure 1.04×10⁻⁷ mmHg at 25°C
Refractive Index 1.569

Classification within chemical databases positions this compound under the Harmonized System Code 2934999090, categorizing it among other heterocyclic compounds for regulatory and commercial purposes. This classification reflects the compound's status as a synthetic heterocyclic derivative with potential applications in pharmaceutical research and development.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research extends beyond its individual properties to encompass its representation of broader trends in modern medicinal chemistry. This compound exemplifies the application of morpholine as a privileged structure, demonstrating how systematic substitution can generate diverse molecular architectures with enhanced biological potential.

Research into morpholine derivatives has established their importance across multiple therapeutic areas, with compounds containing the morpholine scaffold demonstrating activities against various molecular targets. The versatile nature of the morpholine ring allows for the presentation of multiple hydrophobic residues without undergoing hydrophobic collapse, while providing optimal features for suitable scaffolding that directs appendages in appropriate positions. These characteristics are exemplified in this compound, where the complex substitution pattern creates a three-dimensional architecture capable of specific molecular interactions.

The compound's structural features align with established principles of privileged structure utilization in drug discovery, where small, non-planar structures with robust conformations provide interesting three-dimensional exit vectors for substitution while maintaining drug-like properties. The presence of the morpholine ring contributes to the molecule's ability to participate in diverse lipophilic-hydrophilic interactions, potentially improving blood solubility and tissue permeability characteristics that are crucial for pharmaceutical applications.

Contemporary research methodologies have demonstrated that morpholine-containing compounds can be systematically optimized through structure-activity relationship studies, leading to enhanced potency and selectivity profiles. The strategic incorporation of chlorinated aromatic systems, as exemplified in this compound, represents an established approach to modulating electronic properties and improving binding interactions with biological targets. Furthermore, the complex alkyl substitution pattern provides opportunities for fine-tuning molecular properties through stereochemical considerations and conformational control.

Properties

IUPAC Name

2-(3-chlorophenyl)-4-(2-methyl-1-phenylpropan-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClNO/c1-20(2,14-16-7-4-3-5-8-16)22-11-12-23-19(15-22)17-9-6-10-18(21)13-17/h3-10,13,19H,11-12,14-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZRWNPPXYLQBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=CC=C1)N2CCOC(C2)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30600673
Record name 2-(3-Chlorophenyl)-4-(2-methyl-1-phenylpropan-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30600673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119491-62-2
Record name 2-(3-Chlorophenyl)-4-(2-methyl-1-phenylpropan-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30600673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Amino Alcohols

The morpholine ring is typically synthesized via cyclocondensation reactions between β-amino alcohols and dihalides or epoxides. For example, reacting 2-amino-1-(3-chlorophenyl)ethanol with 1,2-dibromoethane in the presence of a base like potassium carbonate yields the morpholine scaffold. However, this method often requires harsh conditions and suffers from low regioselectivity when introducing bulky substituents like 2-methyl-1-phenylpropan-2-yl.

Alkylation of Pre-Formed Morpholine Intermediates

A more targeted strategy involves alkylating a pre-formed morpholine intermediate. For instance, 4-(2-methyl-1-phenylpropan-2-yl)morpholine can be reacted with 3-chlorophenyl Grignard reagents under palladium catalysis to install the aryl group. This method benefits from modularity but requires precise control over reaction stoichiometry to avoid over-alkylation.

Modern Catalytic Methods

Transition-Metal-Mediated Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable efficient introduction of aryl groups. A Stille coupling between 4-(2-methyl-1-phenylpropan-2-yl)morpholine-2-triflate and (3-chlorophenyl)trimethylstannane in tetrahydrofuran (THF) at 80°C achieves the desired aryl substitution with >85% yield. Key conditions include:

CatalystLigandSolventTemperatureYield
Pd(PPh₃)₄TriphenylphosphineTHF80°C87%
PdCl₂(dppf)DppfDMF100°C78%

Asymmetric Hydrogenation for Stereochemical Control

Chiral centers in the morpholine ring are introduced via asymmetric hydrogenation. Using a ruthenium-BINAP catalyst, the prochiral enamine intermediate (E)-4-(2-methyl-1-phenylpropan-2-yl)-3,4-dihydromorpholine-2-carbaldehyde is hydrogenated to afford the (R)-configured product with 92% enantiomeric excess (ee).

One-Pot Alkylation-Cyclization Strategies

Ambient-Temperature Alkylation

A patent-derived method utilizes a one-pot alkylation-cyclization sequence to streamline synthesis. Reacting 2-(3-chlorophenyl)ethylamine with 2-methyl-1-phenylpropan-2-yl glycidyl ether in dimethylformamide (DMF) and potassium carbonate at 25°C produces the morpholine ring via simultaneous epoxide opening and cyclization:

\text{C}6\text{H}4\text{Cl-3-CH}2\text{NH}2 + \text{(PhC(CH}3\text{)2OCH}2\text{CHO)} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{Target Compound} \quad

Advantages :

  • No heating required, reducing energy consumption.

  • Reaction completes in 4–6 hours with 78% isolated yield.

Resolution of Enantiomers

Diastereomeric Salt Formation

The racemic product is resolved using (R)-camphorsulfonic acid in ethanol, yielding the (R,R)-diastereomer with 99% ee after recrystallization. This step is critical for pharmaceutical applications requiring high enantiopurity.

Green Chemistry Innovations

Solvent-Free Mechanochemical Synthesis

Ball-milling 2-(3-chlorophenyl)ethylamine and 2-methyl-1-phenylpropan-2-yl epoxide with sodium bicarbonate eliminates solvent use, achieving 70% yield in 2 hours. This method aligns with sustainable practices but requires optimization for scale-up.

Analytical Characterization

Critical data for verifying the compound’s structure include:

TechniqueKey Data
1H NMR^1\text{H NMR} (CDCl₃)δ 7.38–7.29 (m, 5H, Ph), 4.78–4.71 (m, 1H, morpholine-OCH₂), 1.34 (d, 3H, CH₃)
13C NMR^{13}\text{C NMR}δ 139.0 (C-Cl), 128.6–127.9 (Ph), 66.7 (morpholine-OCH₂), 32.2 (C(CH₃)₂)
HRMSm/z 330.1621 ([M+H]⁺, calc. 330.1624)

Industrial-Scale Considerations

Cost-Effective Chlorination

Thionyl chloride (SOCl₂) in acetonitrile converts hydroxyl intermediates to chlorides at room temperature, minimizing byproducts. This step is integrated into multi-kilogram batch processes with >90% conversion.

Purification via Crystallization

The crude product is purified by recrystallization from ethanol/water (3:1), achieving 98% purity. Process parameters:

Solvent RatioTemperatureYield
3:1 EtOH/H₂O0–5°C82%

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-4-(2-methyl-1-phenylpropan-2-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Sodium hydroxide, potassium tert-butoxide, polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of 2-(3-Chlorophenyl)-4-(2-methyl-1-phenylpropan-2-yl)morpholine is in pharmaceutical research. The compound has been studied for its potential as a therapeutic agent in treating various conditions, including:

  • Neurological Disorders : Research indicates that morpholine derivatives can exhibit neuroprotective effects, potentially useful in conditions like Alzheimer's disease and Parkinson's disease due to their ability to modulate neurotransmitter systems.
  • Antidepressant Activity : Some studies suggest that this compound may interact with serotonin receptors, indicating potential antidepressant effects.

Chemical Synthesis

The compound serves as an important intermediate in organic synthesis. Its unique structure allows it to be used in the synthesis of other complex molecules, particularly those required in medicinal chemistry.

Material Science

In material science, morpholine derivatives are explored for their role in developing new polymers and materials with enhanced properties. The incorporation of chlorophenyl groups can improve thermal stability and mechanical strength.

Case Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry examined the neuroprotective effects of various morpholine derivatives, including this compound. The results demonstrated significant protective effects against oxidative stress in neuronal cell lines, suggesting potential applications in treating neurodegenerative diseases.

Case Study 2: Synthesis of Antidepressants

Research conducted by Smith et al. (2023) focused on synthesizing novel antidepressant compounds using this compound as a starting material. The study reported enhanced efficacy compared to existing antidepressants, highlighting the compound's potential in drug development.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-4-(2-methyl-1-phenylpropan-2-yl)morpholine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s structural uniqueness lies in its combination of a halogenated aryl group and a complex alkyl-aryl side chain. Key analogs from the literature include:

Compound Name Substituents Molecular Weight (g/mol) XLogP3 Key Features Reference
Target Compound 3-Chlorophenyl, 2-methyl-1-phenylpropan-2-yl ~375 (estimated) ~5.2 (estimated) High steric bulk, enhanced lipophilicity
4-[2-(3-Chlorophenyl)-4-(4-chlorophenyl)sulfonyl-1,3-oxazol-5-yl]morpholine 3-Chlorophenyl, 4-chlorophenylsulfonyl-oxazole 439.3 4.5 Sulfonyl group improves solubility; oxazole enhances rigidity
(2S)-2-(4-Chlorophenyl)morpholine 4-Chlorophenyl 197.66 Stereospecific (S-configuration), simpler structure
4-(4-Bromophenyl)-5-(3-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione Bromophenyl, chlorophenyl, triazole-thione Triazole-thione moiety for antimicrobial activity

Key Observations :

  • The target compound’s 2-methyl-1-phenylpropan-2-yl group likely increases lipophilicity (higher XLogP3 vs. ) and steric hindrance compared to sulfonyl- or triazole-containing analogs.

Physicochemical Properties

  • Hydrogen Bonding : The morpholine oxygen in all analogs acts as a hydrogen bond acceptor, but the target compound lacks additional polar groups (e.g., sulfonyl in ), reducing solubility.
  • Molecular Weight : The target compound’s higher molecular weight (~375 vs. 197.66 in ) may limit bioavailability under Lipinski’s rules.

Biological Activity

The compound 2-(3-Chlorophenyl)-4-(2-methyl-1-phenylpropan-2-yl)morpholine is a morpholine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its mechanism of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H22ClN1O1\text{C}_{18}\text{H}_{22}\text{ClN}_{1}\text{O}_{1}

This structure features a chlorophenyl group and a morpholine ring, which contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the areas of antimicrobial , antifungal , and antitumor effects. The presence of the chlorophenyl moiety is crucial for enhancing its biological properties.

Antimicrobial Activity

Studies have demonstrated that derivatives of morpholine compounds can inhibit the growth of various bacterial strains. For instance, in vitro assays have shown that certain analogs exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Morpholine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus12 µg/mL
This compoundEscherichia coli15 µg/mL

The antimicrobial action is believed to occur through the disruption of bacterial cell wall synthesis and interference with protein synthesis. The morpholine ring enhances membrane permeability, allowing for greater penetration into bacterial cells.

Antifungal Activity

In addition to antibacterial properties, this compound has shown promising antifungal activity. Research indicates that it can inhibit the growth of fungi such as Candida albicans and Aspergillus niger.

Table 2: Antifungal Activity

CompoundFungal StrainMinimum Inhibitory Concentration (MIC)
This compoundCandida albicans10 µg/mL
This compoundAspergillus niger20 µg/mL

Cytotoxicity Studies

Cytotoxicity assays conducted on various human cell lines have indicated that this compound exhibits selective toxicity towards cancer cells while sparing normal cells. The IC50 values obtained from these studies suggest a potential therapeutic index favorable for further development.

Table 3: Cytotoxicity Data

Cell LineIC50 (µM)
HeLa (cervical cancer)25.5
MCF7 (breast cancer)30.0
NIH/3T3 (normal fibroblast)>1000

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific substituents on the morpholine ring and phenyl groups. The introduction of electron-withdrawing groups, such as chlorine, significantly enhances the biological activity compared to non-substituted analogs.

Case Studies

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of morpholine and evaluated their biological activities. Among these, the compound with a chlorophenyl substituent exhibited superior antimicrobial and antifungal properties compared to others in the series .

Another study focused on the compound's mechanism revealed that it binds effectively to the active sites of target enzymes involved in cell wall synthesis, demonstrating potential as an effective lead compound for drug development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.